4-Iodo-2-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLEPZNGCNYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589916 | |
| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954815-11-3 | |
| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Aromatic Iodination
- Reagents: Molecular iodine (I2) is used as the iodinating agent.
- Oxidizing Agents: To activate iodine for electrophilic substitution, oxidizing agents such as activated manganese dioxide (MnO2) or nitric acid (HNO3) are employed.
- Solvents: A mixed solvent system of acetic acid (AcOH) and sulfuric acid (H2SO4) is commonly used to provide an acidic medium that facilitates iodination.
- Additives: Acid anhydrides like acetic anhydride (Ac2O) may be added to enhance reaction efficiency.
- Reaction Conditions: The reaction is typically carried out at mild to moderate temperatures, often under stirring for several hours to ensure high regioselectivity.
Regioselectivity and Yield
- The iodination occurs predominantly at the 4-position relative to the trifluoromethyl group due to electronic and steric effects.
- The process achieves high regioselectivity , often yielding the target compound with purity greater than 98% .
- The reaction can be performed in a single step without the need for complex purification, often isolating the product by simple extraction.
- Yields are reported to be high, with minimal formation of other regioisomers.
Detailed Reaction Scheme (Example)
| Step | Reagents and Conditions | Description |
|---|---|---|
| (a) | 2-(Trifluoromethyl)benzoic acid + I2 + Ac2O + AcOH/H2SO4 | Iodination under acidic conditions with iodine and acetic anhydride in acetic acid/sulfuric acid solvent mixture |
| (b) | Addition of activated MnO2 | Oxidizing agent to facilitate electrophilic iodination |
| (c) | Stirring at controlled temperature (e.g., 25–60°C) for several hours | Reaction proceeds to completion with high regioselectivity |
| (d) | Extraction and isolation | Product isolated by extraction without neutralization or recrystallization |
Alternative Iodinating Agents and Oxidants
- Iodide salts such as lithium iodide (LiI), sodium iodide (NaI), or potassium iodide (KI) can be used in combination with oxidants to generate electrophilic iodine species in situ.
- N-Iodosuccinimide (NIS) is another electrophilic iodinating reagent that can be employed under milder conditions.
- Oxidizing agents may include peroxides or nitric acid depending on the specific protocol.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | 2-(Trifluoromethyl)benzoic acid | Commercially available or synthesized |
| Iodinating agent | I2 (molecular iodine) | Preferred for direct iodination |
| Oxidizing agent | Activated MnO2, HNO3, or similar | Facilitates electrophilic substitution |
| Solvent system | Acetic acid / sulfuric acid mixture | Acidic medium enhances reactivity |
| Additives | Acetic anhydride (Ac2O) | Improves reaction efficiency |
| Temperature | 25–60°C | Mild to moderate temperature |
| Reaction time | Several hours (typically 2–6 h) | Ensures high conversion and selectivity |
| Product purity | >98% | High regioselectivity |
| Isolation method | Extraction without neutralization or recrystallization | Simplifies purification |
| Yield | High (typically >80%) | Efficient process |
Research Findings and Industrial Relevance
- The iodination process described is scalable and suitable for industrial production due to its simplicity and high selectivity.
- The method avoids complex purification steps, reducing cost and environmental impact.
- The presence of the trifluoromethyl group influences the electronic properties of the aromatic ring, directing iodination to the desired position.
- The compound serves as a versatile intermediate for further functionalization, including cross-coupling reactions in pharmaceutical synthesis.
Chemical Reactions Analysis
4-Iodo-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Organic Synthesis
4-Iodo-2-(trifluoromethyl)benzoic acid serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for producing more complex organic molecules. For instance, it can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of iodine with nucleophiles (amines, thiols) | Various substituted benzoic acids |
| Coupling Reactions | Formation of carbon-carbon bonds via Suzuki-Miyaura coupling | Biaryl compounds |
| Reduction Reactions | Conversion to amino derivatives | 4-Amino-2-(trifluoromethyl)benzoic acid |
Pharmaceutical Applications
The compound's unique structural features make it a candidate for drug development. It has been investigated for its potential as an enzyme inhibitor, particularly against neurolysin and angiotensin-converting enzyme (ACE). These enzymes play critical roles in various physiological processes, making the compound potentially useful for treating hypertension and neurodegenerative diseases.
Case Study: Enzyme Inhibition
- Study Focus: Investigating the inhibitory effects on ACE.
- Findings: Demonstrated significant inhibition, suggesting therapeutic potential in managing blood pressure levels.
Anticancer Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit anticancer properties. Studies have shown that this compound can enhance the activity of protein degradation systems like the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis.
Table 2: Summary of Biological Activities
| Biological Activity | Mechanism | Implications |
|---|---|---|
| Anticancer Effects | Promotes protein degradation pathways | Potential for cancer treatment |
| Enzyme Inhibition | Inhibits ACE and neurolysin | Possible applications in hypertension and neurodegeneration |
Materials Science
In materials science, this compound is utilized to create novel materials with unique properties. Its fluorinated nature can lead to materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(trifluoromethyl)benzoic acid depends on its application. In pharmaceuticals, the trifluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors. The iodine atom can also participate in halogen bonding, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2-Iodo-4-(trifluoromethyl)benzoic Acid (CAS 54507-44-7)
- Structural Differences : The iodine and trifluoromethyl groups are swapped, with iodine at the ortho position and CF₃ at the para position relative to the carboxylic acid .
- Properties: Despite sharing the same molecular formula (C₈H₄F₃IO₂) and near-identical molecular weight (316.018 g/mol vs. 316.02 g/mol), the altered substituent positions significantly influence electronic effects.
- Applications : Like the target compound, it is commercially available (98% purity) and used in cross-coupling reactions, but its reactivity patterns differ due to substituent orientation .
4-Iodo-3-(trifluoromethyl)benzoic Acid (CAS 766473-89-6)
Halogen-Substituted Analogs
4-Bromo-2-(trifluoromethyl)benzoic Acid Ethyl Ester
- Structural Differences : Bromine replaces iodine, and the carboxylic acid is esterified.
- Properties : Bromine’s lower atomic weight and electronegativity compared to iodine reduce steric bulk and alter reactivity in cross-coupling reactions (e.g., slower oxidative addition in Suzuki-Miyaura couplings). The ethyl ester group enhances lipophilicity, making it more suitable for organic-phase reactions .
5-Iodo-4-methyl-2-(trifluoromethyl)benzoic Acid (CAS 2324179-97-5)
- Structural Differences : An additional methyl group at the 4-position introduces steric effects and electron-donating properties.
Functional Group Derivatives
Methyl 4-Iodo-2-(trifluoromethyl)benzoate
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Synthetic Utility : Iodinated analogs are preferred over brominated ones in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability .
- Electronic Effects : The ortho-trifluoromethyl group in the target compound enhances carboxylic acid acidity via electron withdrawal, making it more reactive in nucleophilic reactions compared to meta-CF₃ analogs .
- Stability : Iodine’s larger atomic size increases molecular weight and may reduce thermal stability compared to bromine-substituted derivatives .
Biological Activity
4-Iodo-2-(trifluoromethyl)benzoic acid (CAS No. 954815-11-3) is an aromatic carboxylic acid characterized by the presence of an iodine atom and a trifluoromethyl group on a benzene ring. Its molecular formula is C₈H₄F₃IO₂, and it has a molecular weight of approximately 316.02 g/mol. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities.
The trifluoromethyl group enhances the compound's electron-withdrawing capacity, increasing its reactivity in chemical reactions and interactions with biological targets. The iodine atom facilitates radiolabeling, making it useful in imaging techniques such as single-photon emission computed tomography (SPECT) for medical diagnostics .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
- Interaction with Biological Macromolecules : The compound can form complexes with proteins involved in inflammatory responses, indicating potential therapeutic pathways .
- Pharmacological Potential : Its unique structure allows for effective interaction with various biological targets, making it a candidate for further pharmacological studies.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The compound has been observed to inhibit enzymes that play critical roles in inflammation, potentially through competitive inhibition mechanisms.
- Complex Formation : It can form stable complexes with proteins, altering their activity and potentially leading to therapeutic effects against inflammatory diseases .
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of this compound:
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The compound inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study 2: Radiopharmaceutical Applications
In another research effort, derivatives of this compound were synthesized for use as radiopharmaceuticals. These derivatives were successfully labeled with iodine isotopes and tested for imaging efficacy in preclinical models, showing promise for future diagnostic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are employed for the preparation of 4-Iodo-2-(trifluoromethyl)benzoic acid, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves halogenation and functional group interconversion. For example, iodination of a trifluoromethyl-substituted benzoic acid precursor can be achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies. Cross-coupling reactions, such as Suzuki-Miyaura coupling, may also be employed for introducing the iodine substituent (e.g., using boronic acid derivatives as partners) . Optimization includes:
- Temperature control (e.g., 45°C for 1 hour to minimize side reactions) .
- Catalytic systems (e.g., palladium catalysts for cross-coupling efficiency).
- Purification via recrystallization or preparative HPLC to isolate the product from iodinated by-products.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
Answer: Key methods include:
- HPLC : Retention time analysis under acidic conditions (e.g., 1.26 minutes with TFA mobile phase) to assess purity .
- NMR Spectroscopy : and NMR to confirm substitution patterns. The trifluoromethyl group () appears as a quartet in NMR, while iodine’s electron-withdrawing effect deshields adjacent protons .
- Mass Spectrometry : LCMS to verify molecular ion peaks (e.g., m/z 366 [M+H] for analogous compounds) .
Q. What are the critical considerations for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Storage : Protect from light in amber glassware at 2–8°C to prevent iodine loss or degradation.
- Safety : Use gloves, eye protection, and fume hoods to avoid skin/eye contact, as iodinated compounds may release toxic vapors .
- Stability : Monitor for decomposition via periodic HPLC checks, especially if stored in solution.
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise from heavy atom incorporation?
Answer: SHELXL is widely used for small-molecule refinement. Challenges include:
- Heavy Atom Effects : The iodine atom’s high electron density can cause absorption errors. Apply multi-scan corrections (e.g., SADABS) during data reduction.
- Disorder Modeling : Trifluoromethyl groups may exhibit rotational disorder; use PART instructions in SHELXL to model split positions .
- Validation : Cross-check refinement with R-factors and Hirshfeld surface analysis to ensure accuracy.
Q. What strategies are effective in resolving contradictory NMR signals caused by the electron-withdrawing effects of iodine and trifluoromethyl groups?
Answer:
- Variable Temperature NMR : Reduce signal splitting caused by dynamic effects (e.g., restricted rotation around the C-I bond).
- 2D Techniques : Use - HSQC to assign overlapping proton signals.
- Solvent Optimization : Deuterated DMSO or acetone enhances solubility, improving resolution for aromatic protons adjacent to .
Q. How can researchers optimize cross-coupling reactions involving this compound derivatives to minimize by-product formation?
Answer:
- Precatalyst Selection : Use Pd(PPh) or XPhos Pd G3 for higher turnover in Suzuki-Miyaura couplings.
- Base Optimization : Potassium carbonate or cesium fluoride improves reactivity in polar aprotic solvents (e.g., DMF).
- Microwave-Assisted Synthesis : Shorten reaction times to reduce decomposition of the iodinated intermediate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
